molecular formula C27H32O16 B1146120 Hydroxysafflor Yellow A CAS No. 146087-19-6

Hydroxysafflor Yellow A

Cat. No. B1146120
M. Wt: 612.534
InChI Key:
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Description

Hydroxysafflor Yellow A (HSYA) is a principal natural ingredient extracted from safflower (Carthamus tinctorius L.), recognized for its broad pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects. Despite its significant therapeutic potential, HSYA's clinical applications in treating cardiovascular and cerebrovascular diseases are hindered by its chemical instability and low bioavailability (Zhao et al., 2020).

Synthesis Analysis

The synthesis of HSYA involves complex processes that ensure the stability and efficacy of this compound. Suzuki et al. (2017) detailed a method for diastereoselectively synthesizing a key compound in the synthesis of HSYA, which is crucial for its biological applications (Suzuki et al., 2017).

Molecular Structure Analysis

HSYA's molecular structure has been a subject of interest due to its cardiovascular activities. Feng et al. (2013) conducted NMR solution structure studies to understand its configuration, indicating the presence of two keto-enol tautomers, which is essential for its bioactivity (Feng et al., 2013).

Chemical Reactions and Properties

HSYA exhibits specific chemical reactions that contribute to its pharmacological effects. The compound's ability to interact with cellular signaling pathways, such as inhibiting the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, underpins its anti-tumor and anti-inflammatory activities (Jiang et al., 2019).

Physical Properties Analysis

The physical properties of HSYA, including its solubility and stability, play a critical role in its pharmacokinetics and bioavailability. Understanding these properties is crucial for optimizing its therapeutic applications and overcoming challenges related to its clinical use.

Chemical Properties Analysis

The chemical properties of HSYA, such as its antioxidant and anti-inflammatory activities, are central to its therapeutic effects. These properties are evident in its ability to modulate various biochemical pathways, demonstrating its potential as a treatment for a wide range of diseases (Ao et al., 2018).

Scientific Research Applications

  • Neuroprotection and Inflammation Suppression : HSYA suppresses thrombin generation and inflammatory responses, which is beneficial in treating focal cerebral ischemia-reperfusion injury. It inhibits NF-kappaB p65 nuclear translation and reduces mRNA and protein levels of ICAM-1 and infiltration of neutrophils, improving neurological deficit scores and decreasing plasma angiotensin II levels (Sun et al., 2010).

  • Anticancer Effects : HSYA inhibits lipopolysaccharide-induced non-small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, highlighting its potential in cancer treatment (Jiang et al., 2019).

  • Pulmonary Fibrosis Treatment : HSYA attenuates TGF-β1-induced activation of human fetal lung fibroblasts, which is significant in studying pulmonary fibrosis treatments (Pan et al., 2016).

  • Cardiovascular Benefits : It has shown effectiveness in attenuating left ventricular remodeling after pressure overload-induced cardiac hypertrophy in rats, suggesting its use in heart-related conditions (Wang et al., 2014).

  • Antioxidant Action : HSYA protects neurons against hypoxia injury and suppresses inflammatory responses following focal ischemia reperfusion in rats, illustrating its antioxidant properties (Ye & Gao, 2008).

  • Antidiabetic Research : HSYA is effective in antidiabetic research, showing antioxidative and anti-inflammatory mechanisms via various pathways, and is explored for use in diabetic nephropathy, retinopathy, and neuropathy (Zhang et al., 2021).

  • Improving Cognitive Function : It improves learning and memory in cerebral ischemia reperfusion-injured rats by recovering synaptic plasticity in the hippocampus (Yu et al., 2018).

  • Broad Spectrum Therapeutic Agent : Recognized for its broad spectrum of biological effects, including cardiovascular effect, neuroprotection, liver and lung protection, antitumor activity, metabolism regulation, and endothelium cell protection (Ao et al., 2018).

  • Metabolism and Pharmacokinetics : A comprehensive study on the metabolism of HSYA in both in vitro and in vivo settings has provided insights into its pharmacodynamic mechanism and clinical use (Wu et al., 2018).

  • Vascular Dementia Treatment : HSYA shows promising results in improving learning and memory in a rat model of vascular dementia by increasing VEGF and NR1 in the hippocampus (Zhang et al., 2014).

Safety And Hazards

HSYA has been commonly used in China to treat cardiovascular disease (CVD) . A multicenter, randomized, double-blind, multiple-dose, active-controlled phase II trial was conducted at 9 centers in China from July 2013 to September 2015 to assess the effect and safety of HSYA in treating patients with acute ischemic stroke (AIS) and blood stasis syndrome (BSS) .

Future Directions

HSYA is a promising natural product for treating atherosclerosis . A growing number of discoveries suggest that HSYA has a better effect on metabolic diseases, including cancer, diabetes, and cardiovascular diseases, which has led to increasing attention on development and utilization in the pharmaceutical, food, and cosmetics industries .

properties

IUPAC Name

(6E)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11+/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUBSCVWHLRGE-UXEKTNMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=C\2/C(=C(C(=O)C(C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031226
Record name Hydroxysafflor yellow A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxysafflor Yellow A

CAS RN

78281-02-4
Record name Hydroxysafflor yellow A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxysafflor yellow A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYSAFFLOR YELLOW A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI7O919OYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
5,110
Citations
H Ao, W Feng, C Peng - Evidence-Based Complementary and …, 2018 - hindawi.com
Hydroxysafflor yellow A (HSYA) is one of the major bioactive and water-soluble compounds isolated from Carthami Flos, the flower of safflower (Carthamus tinctorius L.). As a natural …
Number of citations: 69 www.hindawi.com
H Zhu, Z Wang, C Ma, J Tian, F Fu, C Li, D Guo… - Planta …, 2003 - thieme-connect.com
… In conclusion, a neuroprotective action of hydroxysafflor yellow A, the active ingredient from the dried flower of Carthamus tinctorius, was found both in vivo and in vitro. Results of this …
Number of citations: 168 www.thieme-connect.com
X Xue, Y Deng, J Wang, M Zhou, L Liao, C Wang… - Phytomedicine, 2021 - Elsevier
… Hydroxysafflor yellow A (HSYA), a single chalcone glycoside compound with a variety of pharmacological effects, which has shown a potential biological activity for prevention and …
Number of citations: 29 www.sciencedirect.com
JM Yoon, MH Cho, JE Park, YH Kim… - Journal of food …, 2003 - Wiley Online Library
Three major yellow pigments were isolated from safflower petals (Carthamus tinctorius) and characterized as hydroxysafflor yellow A (1), safflor yellow B (2), and precarthamin (3) by 1 H…
Number of citations: 46 ift.onlinelibrary.wiley.com
X Bai, WX Wang, RJ Fu, SJ Yue, H Gao… - Frontiers in …, 2020 - frontiersin.org
… Hydroxysafflor yellow A (HSYA) is one of the main active quinochalcone C-glycosides in the florets of Carthamus tinctorius L., a medical and edible dual-purpose plant. HSYA has …
Number of citations: 35 www.frontiersin.org
PH Nie, L Zhang, WH Zhang, WF Rong… - Journal of …, 2012 - Elsevier
AIM OF THE STUDY: This work aims to investigate the effects of HSYA on cardiac function and blood pressure. MATERIALS AND METHODS: To evaluate changes in mean arterial …
Number of citations: 95 www.sciencedirect.com
X Wei, H Liu, X Sun, F Fu, X Zhang, J Wang, J An… - Neuroscience …, 2005 - Elsevier
… The present study was conducted to investigate whether hydroxysafflor yellow A (HSYA) has a protective effect on brain injury after focal cerebral ischemia reperfusion, and to determine …
Number of citations: 224 www.sciencedirect.com
L Wu, Y Tang, C Shan, C Chai, Z Zhou… - Journal of Mass …, 2018 - Wiley Online Library
As the most important marker component in Carthamus tinctorius L., hydroxysafflor yellow A (HSYA) was widely used in the prevention and treatment of cardiovascular diseases, due to …
HB Zhu, L Zhang, ZH Wang, JW Tian… - Journal of Asian …, 2005 - Taylor & Francis
… Table 2 Effects of hydroxysafflor yellow A on production of plasma 6-keto-PGF 1α and TXB 2 … Table 4 Effects of hydroxysafflor yellow A on blood rheological parameters of erythrocyte in …
Number of citations: 116 www.tandfonline.com
Y Sun, DP Xu, Z Qin, PY Wang, BH Hu, JG Yu… - European Journal of …, 2018 - Elsevier
The purpose of the present work was designed to explore protective cerebrovascular effects of hydroxysafflor yellow A (HSYA), and provide preclinical efficacy and mechanism data for …
Number of citations: 59 www.sciencedirect.com

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